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For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG2850 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8
(TRPMB8) ion channel.[1][2] TRPMS8 is a non-selective cation channel recognized as a key
sensor for cold temperatures and is activated by cooling agents like menthol and icilin.[1][3][4]
Its involvement in pain and migraine pathways has made it an attractive target for the
development of novel analgesics. This technical guide provides a comprehensive overview of
the structure-activity relationship (SAR) of AMG2850, its pharmacological properties, and the
experimental methodologies used in its characterization.

Core Compound: AMG2850

Chemical Structure: (R)-8-(4-(trifluoromethyl)phenyl)-N-((S)-1,1,1-trifluoropropan-2-yl)-5,6-
dihydro-1,7-naphthyridine-7(8H)-carboxamide.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for AMG2850
and related TRPM8 antagonists developed by Amgen.

Table 1: In Vitro Potency and Selectivity of TRPM8 Antagonists
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Rat TRPM8 Rat TRPM8 Rat TRPM8 Selectivity vs.
Compound IC50 (nM) vs. IC50 (nM) vs. IC90 (nM) vs. TRPV1 &

Menthol Cold Icilin TRPA1
AMG2850 7.3 150 204 + 28 >100-fold
AMGO0635 35 210 Not Reported Not Reported
AMG8788 11 110 Not Reported Not Reported
AMG9678 2.5 40 Not Reported Not Reported

Data for AMGO0635, AMG8788, and AMG9678 are from Gavva et al., 2012.

Table 2: Pharmacokinetic and In Vivo Efficacy of AMG2850 in Rats

Parameter Value
Oral Bioavailability (F po) > 40%
Plasma Clearance 0.47 L/h/kg

In Vivo Target Coverage (Icilin-induced WDS) Full prevention at 10 mg/kg p.o.

Unbound Mean In Vivo IC90 (WDS model) 99 nM

] ) ) No significant effect in inflammatory or
Efficacy in Pain Models ) )
neuropathic pain models up to 100 mg/kg

WDS: Wet-Dog Shakes

Structure-Activity Relationship (SAR) Insights

While a detailed medicinal chemistry campaign for the dihydro-1,7-naphthyridine series has not
been published, analysis of related compounds from Amgen reveals key structural features for
potent TRPM8 antagonism. The general scaffold consists of a central dihydroisoquinoline or
dihydronaphthyridine core.
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Caption: Key structural components for TRPM8 antagonism.

Experimental Protocols

Detailed experimental protocols for the characterization of AMG2850 are summarized below
based on published methodologies for TRPM8 antagonists.

In Vitro TRPM8 Antagonism Assay (Calcium Flux)

This assay measures the ability of a compound to inhibit the increase in intracellular calcium
concentration induced by a TRPM8 agonist (e.g., menthol or icilin) in cells expressing the
TRPM8 channel.
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Caption: Workflow for the in vitro calcium flux assay.
Methodology:

o Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells
stably expressing the rat or human TRPM8 channel are cultured in appropriate media.

e Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or
Fluo-4 AM) for a specified time at 37°C.

e Compound Incubation: The cells are then incubated with varying concentrations of
AMG2850 or vehicle control for a defined period.

e Agonist Stimulation: A TRPM8 agonist, such as menthol or icilin, is added to the cells to
stimulate calcium influx through the TRPM8 channels.
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» Signal Detection: Changes in intracellular calcium are measured by detecting the
fluorescence of the dye using a plate reader.

o Data Analysis: The concentration-response curves are generated to calculate the 1C50 value
of the antagonist.

In Vivo Target Engagement: Icilin-induced Wet-Dog
Shake (WDS) Model

This in vivo model is used to assess the target engagement and efficacy of TRPM8
antagonists. Administration of the TRPM8 agonist icilin induces a characteristic shaking
behavior in rodents, which can be blocked by a TRPM8 antagonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b3028026?utm_src=pdf-body-img
https://www.benchchem.com/product/b3028026?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. AMG2850, a potent and selective TRPM8 antagonist, is not effective in rat models of
inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PMC
[pmc.ncbi.nlm.nih.gov]

o 2. researchgate.net [researchgate.net]

» 3. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain -
PMC [pmc.ncbi.nim.nih.gov]

e 4. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Understanding AMG2850's structure-activity
relationship]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3028026#understanding-amg2850-s-structure-
activity-relationship]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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